1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide
Description
Properties
IUPAC Name |
dodecyl 4-methylpiperidine-1-carboximidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-17-22-19(20)21-15-13-18(2)14-16-21;/h18,20H,3-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYOXXDUBFURPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N1CCC(CC1)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 4-methylpiperidine with dodecyl isothiocyanate to form the intermediate dodecyl 4-methyl-1-piperidinecarbimidothioate. This intermediate is then reacted with hydrobromic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Chemical Reactions Analysis
Acid-Base Reactions
The hydrobromide salt dissociates in polar solvents, releasing the free base (4-methylpiperidine derivative) and HBr. This property enables the compound to act as a proton donor in basic environments:
Key Applications :
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Used in peptide synthesis for pH-dependent deprotection steps (similar to 4-methylpiperidine’s role in Fmoc removal) .
Nucleophilic Reactions
The carboximidoyl group (-N=C(SR)-) exhibits nucleophilic behavior at the sulfur and nitrogen centers:
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents | Thioether derivatives |
| Oxidation | HO, O, or peracids | Sulfoxides or sulfones |
| Hydrolysis | Acidic or basic aqueous media | Thiourea derivatives or amides |
Mechanistic Notes :
-
The dodecylsulfanyl group’s hydrophobicity may slow aqueous-phase reactions but enhance solubility in nonpolar solvents .
Coordination Chemistry
The sulfur atom in the dodecylsulfanyl group can act as a soft Lewis base, forming complexes with transition metals (e.g., Pd, Pt, or Sn). For example:
Observed Analogues :
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes degradation via:
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C-S bond cleavage : Releases dodecanethiol and generates piperidine-derived intermediates.
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Decarboxylation : Possible under acidic conditions, yielding volatile byproducts (e.g., CO) .
Biological Interactions
While no direct studies exist, structural analogues exhibit:
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Antimicrobial activity : Through membrane disruption (alkyl chain) and enzyme inhibition (piperidine moiety) .
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Cereblon binding : Piperazine/piperidine derivatives are used in PROTAC® systems for targeted protein degradation .
Research Gaps and Recommendations
Existing studies focus on isolated components (e.g., 4-methylpiperidine in peptide synthesis or dodecylthioether derivatives ). Systematic investigations are needed to:
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Characterize reaction kinetics under varying conditions.
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Explore applications in drug delivery (e.g., micelle formation via the dodecyl chain).
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Validate biological activity through in vitro assays.
Experimental validation is critical due to the compound’s structural complexity and lack of direct precedent in the literature.
Scientific Research Applications
The compound 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide is a specialized chemical with diverse applications, particularly in the fields of biochemistry and medicinal chemistry. This article will explore its scientific research applications, supported by data tables and case studies.
Buffering Agent in Biochemical Studies
This compound serves as an effective buffering agent in biological experiments, maintaining stable pH levels crucial for enzyme activity and cellular processes. Its application is particularly noted in cell culture systems where pH stability is vital for cellular health and experimental accuracy .
Synthesis of Pharmaceuticals
The compound is involved in the synthesis of various pharmaceutical agents. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, derivatives of piperidine have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects .
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit significant antimicrobial activity. The incorporation of the dodecylsulfanyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects .
Role in Peptide Synthesis
In peptide synthesis, this compound can act as a deprotecting agent for Fmoc (9-fluorenylmethyloxycarbonyl) groups during solid-phase peptide synthesis. This capability is crucial for the development of peptides with specific biological activities .
Data Table: Applications Summary
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of piperidine derivatives, compounds similar to this compound were tested against various bacterial strains. Results showed significant inhibition zones, indicating potent antimicrobial activity linked to their structural characteristics .
Case Study 2: Peptide Synthesis Optimization
A recent publication highlighted the efficiency of using this compound in solid-phase peptide synthesis. The study demonstrated that this compound significantly improved yields when used as a deprotecting agent compared to traditional methods, thus streamlining peptide synthesis protocols .
Mechanism of Action
The mechanism of action of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide can be compared with similar compounds such as:
1-Dodecylsulfanylcarboximidoyl-4-ethylpiperidine hydrobromide: Similar structure but with an ethyl group instead of a methyl group.
1-Dodecylsulfanylcarboximidoyl-4-phenylpiperidine hydrobromide: Contains a phenyl group, which may confer different biological activities.
1-Dodecylsulfanylcarboximidoyl-4-isopropylpiperidine hydrobromide: Features an isopropyl group, potentially affecting its chemical reactivity and solubility.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a dodecyl sulfanyl group attached to a carboximidoyl moiety and a 4-methylpiperidine structure. Its molecular formula is , with a molecular weight of approximately 364.4 g/mol. The presence of the dodecyl group suggests potential amphiphilic properties, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that piperidine derivatives can exhibit antimicrobial properties. A study analyzing various piperidine compounds found that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It is hypothesized that the hydrophobic nature of the dodecyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In vitro studies have suggested that compounds containing piperidine structures can modulate inflammatory responses. For example, derivatives have been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Case Study: Inhibition of Cytokine Production
A study investigating the effects of piperidine derivatives on RAW 264.7 macrophages demonstrated that treatment with these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation.
Toxicity and Safety Profile
The safety profile of this compound remains under investigation. However, related piperidine compounds have been associated with skin irritation and respiratory issues upon inhalation. Further toxicological assessments are necessary to establish a comprehensive safety profile for this compound.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide be optimized to maximize yield and purity?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically evaluate reaction parameters (e.g., temperature, molar ratios, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables . Incorporate reactor design principles (e.g., continuous-flow systems) to enhance mixing efficiency and heat transfer, as outlined in CRDC subclass RDF2050112 . Post-synthesis purification via membrane separation technologies (CRDC RDF2050104) or crystallization optimization can improve purity .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) to separate impurities, as detailed in pharmacopeial guidelines .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm the dodecylsulfanyl and 4-methylpiperidine moieties, referencing analogous carboximidamide derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular formula accuracy, particularly for hydrobromide salt formation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Treat the compound as potentially hazardous due to its hydrobromide salt and organosulfur components. Use fume hoods for synthesis and handling, and wear nitrile gloves and lab coats. Follow general guidelines for organic chemicals, including spill containment with inert absorbents and waste disposal via halogenated organic waste streams .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS results) be resolved during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 4-methylpiperidine-1-carboximidamide derivatives) to identify expected chemical shifts and fragmentation patterns .
- Theoretical Modeling : Use computational tools (e.g., DFT calculations) to predict NMR spectra and compare them with experimental data, addressing discrepancies caused by solvent effects or salt formation .
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the dodecylsulfanyl chain .
Q. What computational approaches are suitable for studying the reaction mechanisms involving this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in solvent systems to assess aggregation tendencies or micelle formation due to the dodecylsulfanyl chain.
- Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions like nucleophilic substitutions or imidamide rearrangements .
- Process Simulation : Apply CRDC subclass RDF2050108 frameworks to simulate industrial-scale synthesis pathways and identify bottlenecks .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Use DOE to design experiments across pH (3–9) and temperature (25–60°C) ranges. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
- Buffer Compatibility : Prepare buffers as per pharmacopeial standards (e.g., sodium acetate/acetic acid) to assess hydrolytic stability .
Contradiction Analysis & Theoretical Frameworks
Q. How should researchers address conflicting data on the compound’s biological activity in different in vitro models?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, exposure times) across studies using tools like PRISMA guidelines .
- Dose-Response Curves : Re-evaluate activity thresholds using normalized data to account for variability in assay sensitivity .
- Mechanistic Studies : Combine transcriptomics and molecular docking to identify off-target interactions that may explain discrepancies .
Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
